molecular formula C20H21N3O B358232 N-(3-imidazol-1-ylpropyl)-2,2-diphenylacetamide CAS No. 93668-70-3

N-(3-imidazol-1-ylpropyl)-2,2-diphenylacetamide

Katalognummer: B358232
CAS-Nummer: 93668-70-3
Molekulargewicht: 319.4g/mol
InChI-Schlüssel: ZJJGVZQDFALPGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-imidazol-1-ylpropyl)-2,2-diphenylacetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmacology and chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-2,2-diphenylacetamide typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 2,2-diphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-imidazol-1-ylpropyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

N-(3-imidazol-1-ylpropyl)-2,2-diphenylacetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3-imidazol-1-ylpropyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Aminopropyl)imidazole
  • 2-Aminoimidazole
  • 1-(2-Hydroxyethyl)imidazole
  • Benzimidazole

Uniqueness

N-(3-imidazol-1-ylpropyl)-2,2-diphenylacetamide is unique due to its specific structure, which combines an imidazole ring with a diphenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

93668-70-3

Molekularformel

C20H21N3O

Molekulargewicht

319.4g/mol

IUPAC-Name

N-(3-imidazol-1-ylpropyl)-2,2-diphenylacetamide

InChI

InChI=1S/C20H21N3O/c24-20(22-12-7-14-23-15-13-21-16-23)19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,13,15-16,19H,7,12,14H2,(H,22,24)

InChI-Schlüssel

ZJJGVZQDFALPGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.